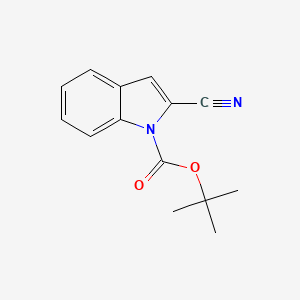
Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate is a compound that features a cyclohexane ring substituted with a tert-butoxycarbonylamino group and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by esterification. One common method involves the reaction of (1R,3R)-3-aminocyclohexanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amino acid. This intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Hydrolysis: Produces (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid.
Deprotection: Yields (1R,3R)-3-aminocyclohexanecarboxylate.
Substitution: Forms various substituted derivatives depending on the reagents used.
科学的研究の応用
Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its structural features.
Biological Studies: Employed in the study of enzyme-substrate interactions and protein modifications.
Industrial Applications: Utilized in the production of fine chemicals and specialty materials
作用機序
The mechanism of action of Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the active compound formed after deprotection.
類似化合物との比較
Similar Compounds
Methyl (1R,3R)-3-aminocyclohexanecarboxylate: Lacks the Boc protecting group.
Methyl (1R,3R)-3-(acetylamino)cyclohexanecarboxylate: Features an acetyl protecting group instead of Boc.
Methyl (1R,3R)-3-(benzylamino)cyclohexanecarboxylate: Contains a benzyl protecting group.
Uniqueness
Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate is unique due to the presence of the Boc group, which provides stability and protection to the amino group during synthetic transformations. This makes it particularly useful in multi-step organic synthesis where selective deprotection is required .
特性
分子式 |
C13H23NO4 |
|---|---|
分子量 |
257.33 g/mol |
IUPAC名 |
methyl (1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-7-5-6-9(8-10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10-/m1/s1 |
InChIキー |
ADEPCDOPYIWFOH-NXEZZACHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


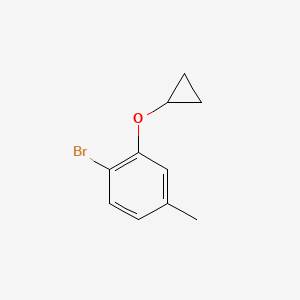
![3-[(5-Acetyl-2-Ethoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B13915998.png)



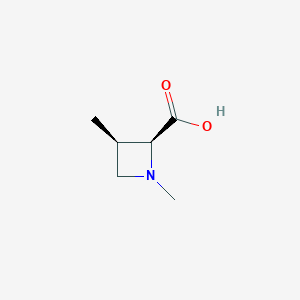
![N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13916016.png)

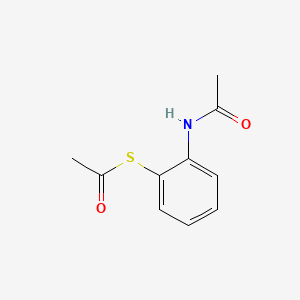
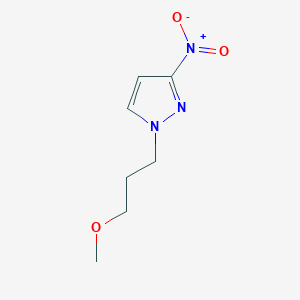
![(3R,2'R)-2,2-Difluoro-3-[methyl-(2-methyl-propane-2-sulfinyl)-amino]-3-(4-nitro-phenyl)-propionic acid](/img/structure/B13916042.png)
